An In-depth Technical Guide to the Chemical Properties of EM-12, a Thalidomide Analogue
An In-depth Technical Guide to the Chemical Properties of EM-12, a Thalidomide Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
EM-12, with the chemical name 2-(2,6-Dioxopiperidin-3-yl)phthalimidine, is a significant analogue of thalidomide (B1683933). It belongs to the class of immunomodulatory drugs (IMiDs), which are crucial in the treatment of various hematological malignancies. Structurally, EM-12 is a derivative of thalidomide where one of the carbonyl groups on the phthaloyl ring has been reduced to a methylene (B1212753) group. This modification results in increased metabolic stability and heightened biological activity compared to its parent compound, thalidomide.[1][2] Like other IMiDs, the primary mechanism of action of EM-12 involves its binding to the Cereblon (CRBN) protein, a component of the Cullin-ring E3 ubiquitin ligase complex (CRL4^CRBN). This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is central to the anti-proliferative and immunomodulatory effects of EM-12.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 2-(2,6-Dioxopiperidin-3-yl)phthalimidine | [1] |
| Synonyms | EM-12, Phthalimidinoglutarimide | [1] |
| Molecular Formula | C13H12N2O3 | [3][4] |
| Molecular Weight | 244.25 g/mol | [4] |
| CAS Number | 26581-81-7 | [4] |
| Appearance | Solid, Off-white to gray | [3] |
| Solubility | Soluble in DMSO | [1] |
| Stability | More stable against hydrolysis than thalidomide | [5] |
| Chirality | Contains a chiral center and exists as (R) and (S) enantiomers, which can interconvert in vivo. | [2] |
Note: Specific quantitative data for melting point, pKa, and detailed spectroscopic analyses (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for EM-12 are not consistently reported in publicly accessible literature.
Synthesis
A general synthetic approach for 2-(2,6-dioxopiperidin-3-yl)isoindolin-1-ones, including EM-12, involves the condensation of a glutamine derivative with a 2-halomethylbenzoate followed by cyclization. A more specific one-pot reaction for generating the phthalimidine ring involves an addition, iminium rearrangement, and elimination pathway.[6]
A plausible synthetic route starting from 2-cyanobenzaldehyde (B126161) and 3-aminopiperidine-2,6-dione (B110489) hydrochloride is outlined below. This method is adapted from procedures for similar isoindolinone derivatives.
Experimental Protocol: Synthesis of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine (EM-12)
Materials:
-
2-Cyanobenzaldehyde
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3-Aminopiperidine-2,6-dione hydrochloride
-
Sodium acetate (B1210297)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A mixture of 2-cyanobenzaldehyde (1.0 equivalent), 3-aminopiperidine-2,6-dione hydrochloride (1.0 equivalent), and anhydrous sodium acetate (1.0 equivalent) is suspended in glacial acetic acid.
-
The reaction mixture is heated to reflux and stirred for 24 hours.
-
After cooling to room temperature, the acetic acid is removed under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel, using a methanol/dichloromethane gradient (e.g., 1:20 v/v) to yield 2-(2,6-dioxopiperidin-3-yl)phthalimidine as a solid.
This is a generalized protocol; specific reaction conditions may require optimization.
Mechanism of Action and Signaling Pathway
The biological effects of EM-12 are mediated through its interaction with the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). By binding to CRBN, EM-12 acts as a "molecular glue," inducing a conformational change in the substrate-binding pocket of CRBN. This altered conformation creates a novel binding surface that selectively recruits neosubstrates, primarily the lymphoid transcription factors IKZF1 and IKZF3, to the CRL4^CRBN complex. Once recruited, these transcription factors are polyubiquitinated and subsequently targeted for degradation by the 26S proteasome. The degradation of IKZF1 and IKZF3, which are critical for the survival and proliferation of multiple myeloma cells, leads to the anti-cancer effects of EM-12.
Caption: EM-12 mediated degradation of IKZF1 and IKZF3 via the CRL4-CRBN E3 ubiquitin ligase complex.
Experimental Protocols
Cereblon Binding Assay
A common method to assess the binding of compounds to CRBN is the Homogeneous Time-Resolved Fluorescence (HTRF) competitive binding assay.
Principle:
This assay measures the displacement of a fluorescently labeled thalidomide tracer from a GST-tagged human CRBN protein by a test compound. The proximity of a Europium cryptate-labeled anti-GST antibody and the fluorescent tracer bound to CRBN results in a high FRET signal. A test compound that binds to CRBN will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged human Cereblon (CRBN) protein
-
Thalidomide-Red fluorescent tracer
-
Anti-GST antibody labeled with Europium cryptate
-
Assay buffer
-
Test compound (EM-12)
-
384-well low volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound (EM-12) in the assay buffer.
-
Dispense the test compound dilutions into the wells of the 384-well plate.
-
Add the GST-tagged human CRBN protein to each well.
-
Add a pre-mixed solution of the anti-GST Europium cryptate antibody and the Thalidomide-Red tracer to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.
-
Read the fluorescence at the appropriate wavelengths for the donor (Europium cryptate) and acceptor (Red tracer) on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and determine the IC₅₀ value for the test compound.
Caption: Principle of the HTRF competitive binding assay for Cereblon.
IKZF1/IKZF3 Degradation Assay (HiBiT Assay)
The Nano-Glo® HiBiT Lytic Detection System provides a quantitative method to measure intracellular protein degradation.
Principle:
Target proteins (IKZF1 or IKZF3) are endogenously tagged with a small 11-amino-acid peptide (HiBiT). In the presence of the LgBiT protein, which is added to the cell lysate, the HiBiT tag and LgBiT reconstitute to form a functional NanoLuc® luciferase, generating a bright luminescent signal. If the HiBiT-tagged protein is degraded upon treatment with a compound like EM-12, the amount of HiBiT peptide decreases, leading to a reduction in the luminescent signal.
Materials:
-
HEK293T cells stably expressing HiBiT-tagged IKZF1 or IKZF3
-
96-well white plates
-
Test compound (EM-12)
-
Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and luciferase substrate)
-
Luminometer
Procedure:
-
Seed the HEK293T cells stably expressing HiBiT-tagged IKZF1 or IKZF3 in 96-well white plates and culture overnight.
-
Treat the cells with various concentrations of EM-12 for a specified time (e.g., 24 hours).
-
Remove the culture medium and add the Nano-Glo® HiBiT Lytic Reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and the luminescent reaction to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of protein degradation relative to vehicle-treated control cells and determine the DC₅₀ (concentration for 50% degradation).[7]
References
- 1. EM-12 | TargetMol [targetmol.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, synthesis and biological assessment of novel N-substituted 3-(phthalimidin-2-yl)-2,6-dioxopiperidines and 3-substituted 2,6-dioxopiperidines for TNF-α inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
